2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-ethylpyrimidine
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Overview
Description
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-ethylpyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-ethylpyrimidine typically involves multiple steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization. One common method involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Industrial production methods may utilize ultrasonic-assisted synthesis to improve yields and reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-ethylpyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, it has been investigated for its antiviral, antimicrobial, and antitumor activities .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression and increased apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and thioglycoside derivatives. These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity. For example, some derivatives have shown superior cytotoxic activities against specific cancer cell lines compared to others . The uniqueness of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-ethylpyrimidine lies in its specific molecular structure, which contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-4-13-9-19-18(20-10-13)26-14-5-7-25(8-6-14)17-15-11-21-24(3)16(15)22-12(2)23-17/h9-11,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGJNHRTMFHLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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